5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine
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Overview
Description
5-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinamine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a sulfonyl group attached to a pyridinamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline
- 2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- 5-[(4-Methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine .
Uniqueness
5-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a sulfonyl group and a pyridinamine moiety allows for versatile reactivity and a broad range of applications in scientific research and industry .
Properties
Molecular Formula |
C10H16N4O2S |
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Molecular Weight |
256.33 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine |
InChI |
InChI=1S/C10H16N4O2S/c1-13-4-6-14(7-5-13)17(15,16)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) |
InChI Key |
FLMWWFJLJBPCHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
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